Flavofungin
Description
Structure
2D Structure
Properties
CAS No. |
11006-22-7 |
|---|---|
Molecular Formula |
C37H60O10 |
Molecular Weight |
664.9 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |
InChI Key |
JJEXXRLQYFLSMX-LREHYBSCSA-N |
SMILES |
CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
Isomeric SMILES |
CCC(C)C1C(/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)C |
Canonical SMILES |
CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
Other CAS No. |
123166-68-7 |
Synonyms |
flavofungin |
Origin of Product |
United States |
Biological Sources and Biosynthetic Pathways of Flavofungin
The production of Flavofungin is intrinsically linked to a specific group of microorganisms, primarily within the genus Streptomyces. These bacteria are renowned for their ability to synthesize a wide array of secondary metabolites, including many clinically important antibiotics. uni-goettingen.defrontiersin.org
Isolation and Characterization of this compound-Producing Microorganisms
The discovery and subsequent study of this compound have been dependent on the successful isolation and cultivation of the microorganisms responsible for its production.
The genus Streptomyces stands out as the principal source of this compound. These filamentous, Gram-positive bacteria are ubiquitous in soil and other natural environments. uni-goettingen.denih.gov
While Streptomyces flavogriseus has been noted as a producer of various antimicrobial compounds, its role in this compound synthesis is less prominently documented in comparison to other species. This species is known to produce several other antibiotics, such as xantholipin, bromoxantholipin, and epithienamycin. nih.gov A specific strain, NJ-4, isolated from the soil of Nanjing Agricultural University, was reported to produce actinomycin (B1170597) D and holomycin. nih.govresearchgate.net It is also worth noting that Streptomyces flavogriseus is considered a later synonym of Streptomyces flavovirens, a species that produces the actinomycin complex and mureidomycin. wikipedia.org
Streptomyces flavofungini is a key species in the context of this compound production. This bacterium is known to produce this compound I and this compound II. wikipedia.orgnih.gov The biosynthesis of this compound in this organism is believed to follow the polyketide synthesis pathway. vulcanchem.com However, the specific biosynthetic gene cluster for this compound in S. flavofungini has not yet been fully characterized. mdpi.com
Research has identified other Streptomyces strains with the capacity to produce this compound and its derivatives. A notable example is Streptomyces sp. ZQ4BG, which was isolated from mangrove soils. nih.gov This strain shares a 99% 16S rDNA sequence identity with S. flavofungini. nih.gov In addition to producing this compound I and II, Streptomyces sp. ZQ4BG also synthesizes a range of novel analogues, namely this compound III, IV, V, VI, VII, VIII, and IX. nih.gov Another strain, Streptomyces sp. TRM90047, has also been identified as a producer of desertomycins. nih.govresearchgate.net
| Microorganism | Produced this compound Variants | Other Notable Compounds |
|---|---|---|
| Streptomyces flavogriseus | Not prominently documented | Actinomycin D, Holomycin, Xantholipin |
| Streptomyces flavofungini | This compound I, this compound II | Desertomycins |
| Streptomyces sp. ZQ4BG | This compound I, II, III, IV, V, VI, VII, VIII, IX | Spectinabilin |
Environmental Isolation Niches of Producer Strains
The natural habitats of this compound-producing Streptomyces are varied, though they are predominantly found in terrestrial environments. The isolation of these bacteria from diverse ecological niches underscores the broad distribution of the genus Streptomyces. nih.gov
Soil is the primary reservoir for Streptomyces species. uni-goettingen.denih.gov Streptomyces flavofungini was notably isolated from desert sand. wikipedia.org The unique and often extreme conditions of desert environments can foster microbial life with unique metabolic capabilities. nih.govresearchgate.net Strains of Streptomyces have also been successfully isolated from other terrestrial niches such as mountain soil and the soil within and around fairy rings, though the production of this compound from strains in these specific microenvironments is not explicitly documented. nih.govgoogle.com The isolation of Streptomyces sp. ZQ4BG from mangrove soils further expands the known habitats of this compound-producing organisms. nih.gov
| Isolation Niche | Isolated Microorganism | This compound Production Confirmed |
|---|---|---|
| Desert Sand | Streptomyces flavofungini | Yes |
| Mangrove Soil | Streptomyces sp. ZQ4BG | Yes |
| Mountain Soil | Streptomyces spp. | Not specifically for this compound |
| Fairy Rings | Streptomyces spp. | Not specifically for this compound |
Genomic and Genetic Foundations of this compound Biosynthesis
The ability of Streptomyces to produce this compound is encoded within a specific set of genes organized into a biosynthetic gene cluster (BGC). Modern genomic techniques have been instrumental in identifying and characterizing this cluster.
The complete biosynthetic gene cluster for this compound (referred to as the alb cluster in literature on Albofungin) has been identified in producing strains such as Streptomyces chrestomyceticus and Streptomyces tumemacerans. frontiersin.orgnih.gov The identified BGC is substantial in size, spanning approximately 72 kilobases (kb) and containing 72 open reading frames (ORFs). nih.gov
Bioinformatic analysis of the cluster revealed that it is a Type II polyketide synthase (PKS) system. frontiersin.org Key components of the BGC include:
Minimal PKS genes: These genes encode the core enzymes responsible for assembling the polyketide backbone of the molecule.
Tailoring enzymes: This category includes genes for oxidoreductases, transferases, and other enzymes that modify the polyketide backbone through cyclization, oxidation, and other chemical transformations to form the final complex hexacyclic structure of this compound. nih.gov
Regulator and Transporter Genes: The cluster also contains genes predicted to regulate its own expression and others that encode for transporters to export the synthesized antibiotic out of the bacterial cell. frontiersin.org
The function of this BGC was confirmed through heterologous expression, where the entire cluster was transferred into a non-producing host strain, which then gained the ability to produce this compound. nih.gov
Comparative genomics is a powerful tool for assessing the potential of different bacterial strains to produce specific secondary metabolites. By comparing the genomes of multiple Streptomyces strains, researchers can identify the presence and conservation of the this compound BGC. This approach helps in prioritizing strains for cultivation and metabolite screening.
Genomic studies have shown that while some BGCs are highly conserved across a species, there can be significant strain-specific diversity in secondary metabolite production. nih.gov The presence of a BGC with high sequence similarity to the known this compound cluster in a newly sequenced Streptomyces genome is a strong indicator that the strain may produce this compound or a related analog. This in silico screening method accelerates the discovery of new producers from diverse environments, including marine ecosystems.
Genetic engineering offers a targeted approach to increase the production of this compound and to generate novel derivatives with potentially improved properties. One of the primary techniques used is the heterologous expression of the entire BGC in a well-characterized, fast-growing host strain, such as Streptomyces coelicolor. frontiersin.org This strategy can overcome limitations of the native producer, such as slow growth or low yields.
Further enhancements can be achieved by manipulating the genes within the cluster. For instance, overexpressing the pathway-specific regulatory genes can lead to increased transcription of the entire BGC and subsequently higher yields. Advances in the genetic manipulation of polyene biosynthetic pathways provide a roadmap for creating new analogs. researchgate.net By inactivating or modifying the "tailoring" enzymes within the BGC, it is possible to alter the final chemical structure of the molecule, leading to the creation of a library of this compound analogs for further biological screening. researchgate.net
Elucidation of the this compound Biosynthetic Pathway
Based on the analysis of the BGC and the chemical structure of this compound, a putative biosynthetic pathway has been proposed. frontiersin.org The pathway begins with primary metabolism precursors and involves a series of complex enzymatic reactions.
The biosynthesis is initiated by a Type II Polyketide Synthase (PKS). The assembly of the polyketide chain starts with a starter unit, likely derived from acetyl-CoA, which is subsequently extended through the sequential addition of malonyl-CoA extender units. frontiersin.org Following the formation of the linear polyketide chain, a series of tailoring enzymes, including cyclases and oxygenases encoded within the BGC, catalyze the intricate cyclization and modification steps. These modifications are responsible for forming the characteristic highly oxygenated hexacyclic xanthone (B1684191) ring system of this compound. frontiersin.orgnih.gov The final steps involve specific oxidations and other modifications to yield the mature antibiotic. The proposed pathway provides a framework for future biochemical studies to characterize each enzymatic step in detail.
Polyketide Synthase (PKS) Mechanisms in this compound Synthesis
The backbone of this compound is assembled by a Type I modular polyketide synthase (PKS). mdpi.com These PKSs are large, multifunctional enzyme complexes where each module is responsible for one cycle of polyketide chain elongation. The process is analogous to an assembly line, with the growing molecule being passed from one module to the next. mdpi.com
Each module within the PKS contains several catalytic domains that carry out specific reactions. The essential domains for chain elongation include:
Acyltransferase (AT): Selects the correct extender unit, typically either malonyl-CoA or methylmalonyl-CoA, and loads it onto the Acyl Carrier Protein.
Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm and shuttles it between the other catalytic domains.
Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming reaction (a Claisen condensation) that extends the polyketide chain.
In addition to these core domains, modules may contain a variable set of reductive domains that modify the β-keto group formed during the condensation reaction:
Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group.
Dehydratase (DH): Dehydrates the β-hydroxyl group to form an α,β-double bond.
Enoyl Reductase (ER): Reduces the α,β-double bond to a saturated carbon-carbon bond.
The specific combination of these reductive domains within each module dictates the final oxidation state of the corresponding two-carbon unit in the this compound backbone. The biosynthesis of the this compound polyketide chain is terminated by a Thioesterase (TE) domain, which catalyzes the release of the completed chain and its cyclization into the characteristic 32-membered macrolide ring. vulcanchem.com
Based on the known structure of this compound, a hypothetical modular organization of its PKS can be proposed. The assembly would require a loading module to initiate synthesis and multiple elongation modules to construct the full polyketide chain.
| Module | Extender Unit | Hypothetical Domains Present | Resulting Modification |
|---|---|---|---|
| Loading | Isobutyryl-CoA or 2-methylbutyryl-CoA | AT, ACP | Initiates polyketide chain |
| Module 1 | Methylmalonyl-CoA | KS, AT, KR, ACP | -CH(CH₃)-CH(OH)- |
| Module 2 | Malonyl-CoA | KS, AT, KR, ACP | -CH₂-CH(OH)- |
| Module 3 | Malonyl-CoA | KS, AT, DH, KR, ACP | -CH=CH- |
| Module 4 | Malonyl-CoA | KS, AT, DH, KR, ACP | -CH=CH- |
| Module 5 | Malonyl-CoA | KS, AT, DH, KR, ACP | -CH=CH- |
| Module 6 | Malonyl-CoA | KS, AT, DH, KR, ACP | -CH=CH- |
| Module 7 | Malonyl-CoA | KS, AT, DH, KR, ACP | -CH=CH- |
| ... (additional modules) | Malonyl-CoA | KS, AT, KR, ACP | -CH₂-CH(OH)- |
| Termination | N/A | TE | Chain release and macrolactonization |
Note: This table represents a simplified and hypothetical model based on general PKS principles and the final structure of this compound. The exact number and composition of modules would need to be confirmed by sequencing the biosynthetic gene cluster.
Enzymatic Steps and Hypothetical Intermediate Metabolites
The biosynthesis of this compound can be broken down into three main stages: initiation, elongation, and termination/cyclization.
Initiation: The process begins when the loading module's Acyltransferase (AT) domain selects a starter unit, which is likely derived from an amino acid like valine (leading to isobutyryl-CoA) or isoleucine (leading to 2-methylbutyryl-CoA) to account for the different side chains in this compound I and II. This starter unit is loaded onto the loading module's Acyl Carrier Protein (ACP).
Elongation: The starter unit is then passed to the Ketosynthase (KS) domain of the first elongation module.
The AT domain of Module 1 selects an extender unit (e.g., methylmalonyl-CoA) and loads it onto its own ACP.
The KS domain catalyzes the condensation of the starter unit with the extender unit, forming a new carbon-carbon bond and extending the chain by two carbons. The growing chain is now attached to the ACP of Module 1.
The β-keto group of this newly formed chain is then modified by the reductive domains (KR, DH, ER) present in that specific module. For example, in a module containing only a KR domain, a hydroxyl group will be formed. In a module with KR and DH domains, a double bond will be formed.
This elongated and modified chain is then transferred to the KS domain of the next module, and the process repeats. Each module adds a specific two-carbon unit and performs a defined set of reductive modifications. A hypothetical intermediate metabolite, after several cycles of elongation, would be a linear polyketide chain of varying length and oxidation states, covalently attached to the ACP of the last active module.
Termination and Cyclization: After the final elongation cycle, the full-length linear polyketide chain is attached to the ACP of the final module.
The chain is transferred to the Thioesterase (TE) domain.
The TE domain acts as a catalyst, cleaving the thioester bond that links the polyketide to the ACP.
Simultaneously, it catalyzes an intramolecular esterification reaction, where the terminal carboxyl group attacks a hydroxyl group within the chain, forming the 32-membered lactone (macrolide) ring of the mature this compound molecule. vulcanchem.com
This sequence of enzymatic reactions, precisely controlled by the architecture of the PKS assembly line, results in the complex and stereochemically defined structure of this compound.
Mechanistic Insights into Flavofungin S Biological Activities
Fungal Cell Target Interactions and Cellular Disruptions
Flavofungin's primary antifungal mechanism revolves around its ability to compromise the integrity of the fungal cell membrane, a process initiated by its interaction with specific sterol components. ontosight.ai
Binding Dynamics with Fungal Cell Membrane Sterols, Particularly Ergosterol (B1671047)
The principal target of this compound in fungal cells is ergosterol, a sterol that is a vital component of fungal cell membranes, where it modulates membrane fluidity and permeability. ontosight.aiwikipedia.org this compound, like other polyene antibiotics, physically binds to ergosterol within the membrane. wikipedia.orgmdpi.com This interaction is selective for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, which accounts for its targeted antifungal activity. patsnap.com The specific conformation of this compound is believed to play a significant role in its effective binding to ergosterol. researchgate.net
Consequential Membrane Integrity Disruption and Cellular Leakage in Fungi
The binding of this compound to ergosterol disrupts the normal structure and function of the fungal cell membrane. ontosight.ai This interaction leads to the formation of pores or channels in the membrane, which compromises its integrity. wikipedia.orgpatsnap.com The loss of this selective barrier results in the leakage of essential intracellular components, such as ions (primarily potassium) and other small molecules, leading to a fatal disruption of cellular homeostasis and ultimately, cell death. ontosight.aiwikipedia.orgpatsnap.com
Bacterial Target Interactions and Proposed Modes of Action
While primarily known for its antifungal properties, this compound also exhibits activity against certain bacteria, particularly Gram-positive species. asm.orgnih.gov Its antibacterial mechanisms are distinct from its antifungal action and are thought to involve the inhibition of essential enzymes and disruption of the cell membrane.
Potential Interaction with Glycyl-tRNA Synthetase (GlyQ)
Recent computational studies have identified glycyl-tRNA synthetase (GlyQ) as a potential target for this compound in bacteria. nih.govresearchgate.net Glycyl-tRNA synthetase is a crucial enzyme responsible for charging tRNA with the amino acid glycine, a fundamental step in protein synthesis. rcsb.orgwikipedia.org Virtual screening has shown that this compound has a high binding affinity for the aminoacylation cavity of GlyQ. nih.govresearchgate.net By binding to this site, this compound could inhibit the enzyme's function, thereby disrupting protein synthesis and leading to bacterial cell death. This interaction has been proposed as a novel therapeutic target against highly resistant Gram-negative bacteria. nih.gov
Hypothesized Mechanisms in Gram-Positive and Gram-Negative Bacteria
This compound demonstrates bactericidal activity against a range of Gram-positive bacteria. asm.orgnih.gov The primary mechanism is believed to be the disruption of the cell membrane. nih.govmdpi.com The lipophilicity of flavonoids, a class of compounds to which this compound is related, is a key factor in their activity against Gram-positive bacteria, suggesting that they act on the cell membrane's phospholipid bilayers. nih.govmdpi.com
In contrast, the activity of this compound against Gram-negative bacteria is generally weaker. mdpi.com The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the penetration of antimicrobial compounds. mdpi.com However, some studies suggest that this compound may have multiple mechanisms of action against Gram-negative bacteria, with the cell membrane still being an important target. researchgate.netmdpi.com Recent research has also shown a synergistic effect between colistin (B93849) and flavomycin (a related compound), where colistin's ability to permeabilize the outer membrane enhances the intracellular accumulation and efficacy of flavomycin in multidrug-resistant Gram-negative bacteria. nih.gov
Parasitic Target Interactions and Efficacy Mechanisms
The antiparasitic activity of this compound is also linked to its ability to interact with sterols in the cell membranes of certain protists, such as trypanosomes. wikipedia.org Ergosterol and similar sterols are present in the cell membranes of these parasites, making them susceptible to the membrane-disrupting action of polyene antibiotics like this compound. wikipedia.org The binding of this compound to these sterols leads to the formation of pores in the parasitic cell membrane, causing leakage of cellular contents and cell death, a mechanism analogous to its antifungal activity. wikipedia.org
In Vitro Cellular Interactions Beyond Antimicrobial Targets (e.g., Anti-glioma Activity)
This compound and its derivatives have demonstrated notable cytotoxic activity against cancer cell lines, particularly glioma cells, in vitro. Studies have evaluated the effects of this compound I, this compound II, and Spectinabilin (also known as a this compound-type compound) on various glioma cell lines.
Research has shown that this compound II and Spectinabilin exhibit moderate activity against the proliferation of four tested glioma cell lines, whereas this compound I displayed weak activity. The half-maximal inhibitory concentration (IC50) values highlight these differences in potency. For instance, this compound II showed IC50 values ranging from 4.7 to 18.2 μM across different glioma cell lines. In comparison, Spectinabilin had IC50 values between 3.9 and 15.3 μM.
Crucially, both this compound II and Spectinabilin showed a degree of selectivity. Their cytotoxicity was tested against normal human astrocyte and human foreskin fibroblast cells. Both compounds demonstrated a higher selectivity for normal astrocytes over fibroblasts, suggesting a potentially wider therapeutic window for targeting glioma cells.
Table of Compounds
Spectrum of Flavofungin S Antipathogenic Activities
Antifungal Efficacy Studies
Flavofungin demonstrates significant potential as an antifungal agent, with documented activity against a variety of fungal species, including those that are detrimental to human health and those that cause diseases in plants.
Activity against Medically Relevant Fungal Pathogens
This compound has been shown to be active against medically important fungal pathogens such as Candida and Aspergillus species. These opportunistic fungi are known to cause a range of infections in humans, particularly in individuals with compromised immune systems. Research indicates that this compound, produced by Streptomyces flavofungini, is a macrolide antifungal antibiotic. d-nb.info The broad-spectrum antifungal activity of similar compounds suggests potential efficacy against these key pathogens. asm.org
Candida species are a leading cause of nosocomial bloodstream infections, which are associated with high mortality rates. nih.gov Similarly, Aspergillus species can cause invasive aspergillosis, a serious and often life-threatening infection in immunocompromised patients. mdpi.com The development of new antifungal agents is critical due to the emergence of resistance to existing drugs. nih.gov While specific minimal inhibitory concentration (MIC) data for this compound against a wide array of Candida and Aspergillus species is not extensively detailed in the provided context, the general classification of this compound as a broad-spectrum antifungal antibiotic implies its potential utility in combating these infections.
Table 1: Antifungal Activity of Various Agents against Medically Relevant Fungi This table provides context on the typical MIC ranges observed for other antifungal compounds against Candida and Aspergillus species.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Micafungin | Candida albicans, C. tropicalis, C. glabrata | ≤0.002 to 0.015 | nih.gov |
| Micafungin | Candida parapsilosis | 0.12 to 2 | nih.gov |
| Micafungin | Aspergillus species | 0.004 to 0.015 | nih.gov |
| T-2307 | Aspergillus spp. | 0.0156 to 1 | mdpi.com |
| Melaleuca oil | Candida species | Inhibited | reviberoammicol.com |
| Melaleuca oil | Aspergillus species | Not inhibited | reviberoammicol.com |
Inhibition of Phytopathogenic Fungi
This compound has demonstrated notable efficacy in controlling the growth of several phytopathogenic fungi, which are responsible for significant crop losses worldwide. Studies have shown its inhibitory effects against a range of plant pathogens.
Research has highlighted the antagonistic activity of Streptomyces species, the producers of this compound, against fungi such as Verticillium spp., Colletotrichum gloeosporioides, Alternaria sp., Aspergillus sp., Botrytis sp., Rhizoctonia sp., and Rhizopus sp. d-nb.inforesearchgate.net One study documented that a bioactive extract from a novel Streptomyces strain exhibited strong inhibition of fungal spore germination, with percentages ranging from 92% to 100% against these phytopathogens. d-nb.inforesearchgate.net The antagonistic activity of one Streptomyces isolate was found to be comparable to the commercial strain Streptomyces lydicus WYEC 108, with inhibition percentages ranging from 30% to 63% against Colletotrichum sp., Alternaria sp., Aspergillus sp., Botrytis sp., Rhizoctonia sp., and Rhizopus sp. d-nb.info
Table 2: Inhibition of Phytopathogenic Fungi by Streptomyces sp. Extract
| Pathogenic Fungi | Inhibition of Spore Germination (%) | Antagonistic Activity (%) | Reference |
| Colletotrichum sp. | 92-100 | 30-63 | d-nb.inforesearchgate.net |
| Alternaria sp. | 92-100 | 30-63 | d-nb.inforesearchgate.net |
| Aspergillus sp. | 92-100 | 30-63 | d-nb.inforesearchgate.net |
| Botrytis sp. | 92-100 | 30-63 | d-nb.inforesearchgate.net |
| Rhizoctonia sp. | 92-100 | 30-63 | d-nb.inforesearchgate.net |
| Rhizopus sp. | 92-100 | 30-63 | d-nb.inforesearchgate.net |
Molecular and Cellular Mechanisms of Fungal Spore Germination Inhibition
The germination of fungal spores is a critical step in the development of filamentous fungi and the initiation of infection. redalyc.org This process involves several stages, including the activation of the resting spore, isotropic swelling, and the emergence of a germ tube for polarized growth. redalyc.orgnih.gov this compound and similar compounds interfere with this intricate process.
Bioactive extracts from Streptomyces, the source of this compound, have been shown to cause morphological changes in fungal conidia, such as irregular membrane borders, deformation, shrinkage, and collapse. d-nb.info This suggests that a key mechanism of action is the disruption of the fungal cell structure. The inhibition of spore germination is a primary mode of action for many biocontrol agents. For instance, studies on other Bacillus species have shown significant suppression of spore production and germination in a dose-dependent manner. frontiersin.org The cell-free supernatant of these bacteria often contains the active antifungal components that lead to these effects. frontiersin.org
The process of spore germination is a complex interplay of signaling pathways and cellular restructuring. kit.edu In many filamentous fungi, germinating spores communicate and can fuse to form a larger, interconnected network. kit.edu By disrupting the initial stages of spore viability and germination, compounds like this compound can effectively prevent the establishment of fungal colonies and subsequent disease.
Antibacterial Efficacy Studies
In addition to its antifungal properties, this compound has also been investigated for its activity against bacterial species. The efficacy of this compound and related flavonoid compounds can differ significantly between Gram-positive and Gram-negative bacteria due to the structural differences in their cell walls.
Activity against Gram-Positive Bacterial Species
Studies on flavonoids, the broader class of compounds to which this compound belongs, have generally shown stronger activity against Gram-positive bacteria. mdpi.com The cell membrane is considered a primary target for these compounds in Gram-positive bacteria, leading to damage of the phospholipid bilayer and inhibition of the respiratory chain. nih.govmdpi.com The lipophilicity of a flavonoid is a key factor influencing its antibacterial activity against Gram-positive bacteria. mdpi.com While specific MIC values for this compound against various Gram-positive species were not available in the provided search results, the general trend for related compounds suggests potential efficacy.
Table 3: General Antibacterial Activity of Flavonoids against Gram-Positive Bacteria This table illustrates the general trend of flavonoid activity against Gram-positive bacteria.
| Bacterial Species | General Activity of Flavonoids | Key Mechanism | Reference |
| Staphylococcus aureus | Varying degrees of activity, MICs can range widely | Cell membrane damage, respiratory chain inhibition | nih.gov |
| Bacillus subtilis | Susceptible to certain synthetic flavonoids | Cell membrane impairment | plos.org |
Activity against Gram-Negative Bacterial Species
The outer membrane of Gram-negative bacteria typically presents a more significant barrier to many antimicrobial agents, including flavonoids. nih.gov Consequently, many plant flavonoids exhibit weaker inhibitory activity against Gram-negative bacteria like Escherichia coli. nih.gov However, this is not a universal rule. For some flavonoids, particularly those with lower lipophilicity, the antibacterial activity against Gram-negative bacteria can be stronger than against Gram-positive bacteria. nih.gov
Some novel synthetic flavonoids have demonstrated potent activity against Gram-negative bacteria, with MICs as low as 3.9 µg/mL. plos.org The mechanisms of action against Gram-negative bacteria are thought to be more varied and can include targeting DNA gyrase in addition to the cell membrane. mdpi.com
Table 4: General Antibacterial Activity of Flavonoids against Gram-Negative Bacteria This table illustrates the general trend of flavonoid activity against Gram-negative bacteria.
| Bacterial Species | General Activity of Flavonoids | Key Mechanism | Reference |
| Escherichia coli | Generally weak activity for many plant flavonoids | Multiple mechanisms, including DNA gyrase inhibition | mdpi.comnih.gov |
| Klebsiella pneumoniae | Susceptible to certain synthetic flavonoids | Cell membrane impairment | plos.org |
| Pseudomonas aeruginosa | Susceptible to certain antimicrobial peptides | Membrane insertion and disruption | frontiersin.org |
| Salmonella gallinarum | Susceptible to certain antimicrobial peptides | Membrane insertion and disruption | frontiersin.org |
Antiparasitic Efficacy Studies (e.g., Nematodes, Mosquito Larvae)
Research into the direct antiparasitic activities of this compound against nematodes and mosquito larvae is limited in publicly available scientific literature. However, significant insights can be drawn from studies on Faeriefungin, a closely related polyene macrolide antibiotic that shares structural and biological similarities with this compound. nih.govnih.gov Investigations into Faeriefungin provide strong evidence of its potent efficacy against both nematodes and mosquito larvae, suggesting a similar potential for this compound.
Studies have demonstrated that Faeriefungin exhibits significant lethal activity against the free-living nematode Panagrellus redivivus and the larvae of the yellow fever mosquito, Aedes aegypti. nih.govresearchgate.net Specifically, at a concentration of 100 ppm, Faeriefungin was reported to cause 100% mortality in both of these organisms. nih.govresearchgate.net This broad-spectrum activity highlights its potential as both a nematicide and a larvicide.
The following table summarizes the reported antiparasitic efficacy of Faeriefungin, which serves as a scientific proxy for understanding the potential activity of this compound.
Efficacy of Faeriefungin Against Nematodes and Mosquito Larvae
| Target Organism | Species | Concentration | Mortality Rate | Reference |
|---|---|---|---|---|
| Nematode | Panagrellus redivivus | 100 ppm | 100% | nih.govresearchgate.net |
| Mosquito Larvae | Aedes aegypti (Rockefeller strain) | 100 ppm | 100% | nih.govresearchgate.net |
These findings underscore the potential of macrolide antibiotics like this compound and Faeriefungin in the development of novel antiparasitic agents. The complete mortality observed at a relatively low concentration suggests a potent mechanism of action against these invertebrate pests.
Structural Modification and Structure Activity Relationship Sar of Flavofungin and Analogs
Chemical Derivatization and Semi-Synthetic Analog Synthesis Research
Research into flavofungin has led to the isolation of naturally occurring analogs and the exploration of synthetic derivatization techniques. These efforts aim to create novel compounds with potentially improved properties.
A significant contribution to the this compound family came from the isolation of seven novel polyene-polyol macrolides, designated flavofungins III–IX, from the mangrove-derived actinomycete Streptomyces sp. ZQ4BG. nih.govbvsalud.org These natural analogs exhibit distinct structural modifications compared to the originally identified this compound I and II. nih.gov
This compound III is an analogue of this compound I, featuring the substitution of two additional hydroxy groups at positions C-10 and C-11. researchgate.netnih.govmdpi.com
Flavofungins IV–VIII are notable for being rare 32-membered polyene-polyol macrolides that incorporate a tetrahydrofuran (B95107) ring between C-10 and C-13. nih.govresearchgate.netnih.gov
This compound IX represents a unique structural class within this family, as it is the first to possess an oxepane (B1206615) ring, located between C-10 and C-15. nih.govnih.govmdpi.com
For the purpose of stereochemical assignment of these complex structures, chemical derivatization techniques such as the preparation of acetonide derivatives and Mosher esters have been employed. nih.gov
Beyond the isolation of natural analogs, laboratory-based chemical derivatization has been investigated as a method to modify this compound's complex diene-containing structure. One such approach involves the pyridine (B92270) nitroso Diels-Alder reaction, which has been explored as an efficient method for the derivatization of various natural products, including this compound. nd.edu Such semi-synthetic strategies are foundational to creating new chemical entities with potentially greater potency and reduced toxicity. researchgate.net
Correlation of Molecular Features with Biological Potency and Selectivity
The study of this compound and its analogs reveals a clear relationship between specific molecular features and biological activity. The structural integrity of the polyene-polyol system appears critical for its antifungal and cytotoxic effects.
When evaluated for biological activity, flavofungins I and II demonstrated both anti-glioma and antifungal properties. nih.gov Specifically, their antifungal activity against Candida albicans was recorded with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. rsc.org In contrast, the naturally occurring analogs flavofungins III, IV, V, and VI showed no significant antifungal activity against three tested strains and no cytotoxicity against four glioma cell lines. rsc.org
This disparity in bioactivity suggests that the structural modifications present in these analogs—namely the additional hydroxyl groups at C-10 and C-11 in this compound III and the introduction of a tetrahydrofuran ring in flavofungins IV-VI—abrogate the compound's ability to exert these specific biological effects. researchgate.netnih.govrsc.org The loss of activity highlights the sensitivity of the structure-activity relationship to changes in the polyol region of the macrolide.
The biological activity of polyene macrolides like this compound is generally attributed to their interaction with sterols in cell membranes, leading to pore formation and loss of cellular integrity. The selectivity of these antibiotics often depends on their relative preference for ergosterol (B1671047) (found in fungal membranes) over cholesterol (found in mammalian membranes). unipd.it The specific arrangement of hydroxyl groups and the geometry of the conjugated polyene chain are crucial for this interaction. The modifications seen in the inactive this compound analogs likely disrupt the precise three-dimensional structure required for effective binding to membrane sterols and subsequent pore assembly.
| Compound | Key Structural Feature | Biological Activity |
| This compound I & II | Unmodified polyene-polyol macrolide | Weak anti-glioma and antifungal activity (MIC = 12.5 µg/mL vs. C. albicans) nih.govrsc.org |
| This compound III | Hydroxy groups at C-10 and C-11 | No antifungal or cytotoxic activity reported in tested assays nih.govrsc.org |
| This compound IV, V, VI | Tetrahydrofuran ring (C-10 to C-13) | No antifungal or cytotoxic activity reported in tested assays nih.govrsc.org |
This table summarizes the correlation between the structural features of different this compound analogs and their observed biological activities based on available research.
Computational Modeling and Quantum Chemical Studies for SAR Prediction
Computational chemistry offers powerful tools for predicting the properties of molecules and understanding structure-activity relationships at an electronic level. mdpi.comresearchgate.net Although specific computational studies focused on this compound are not extensively detailed in the surveyed literature, the principles of these methods are highly applicable to understanding its SAR.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic properties of this compound and its analogs. researchgate.netmdpi.com These methods can calculate descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and atomic charges. Such properties are fundamental to a molecule's reactivity and its ability to form non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with a biological target. nih.gov For instance, modeling could reveal how the introduction of a tetrahydrofuran ring in this compound IV alters the molecule's electronic structure and hydrogen bonding capacity, potentially explaining its loss of bioactivity.
Furthermore, molecular docking and molecular dynamics (MD) simulations could be employed to model the interaction of this compound analogs with a simulated fungal cell membrane containing ergosterol. researchgate.net These simulations can predict the preferred binding orientation, calculate the binding free energy, and visualize the dynamics of pore formation. By comparing the simulation results for active compounds like this compound I with inactive ones like this compound III, researchers could develop a predictive SAR model, guiding the design of new semi-synthetic analogs with enhanced potency and selectivity. researchgate.netyoutube.com
Conformational Analysis and its Influence on Bioactivity
The biological activity of a flexible molecule like a macrolide is intrinsically linked to its three-dimensional shape, or conformation. fiveable.me Conformational analysis investigates the spatial arrangement of atoms and the influence of this arrangement on the molecule's ability to interact with its biological target. nih.gov
For this compound, early research recognized the importance of its conformation and the role of intramolecular hydrogen bonding in stabilizing its structure. acs.org The polyene chain, the macrolactone ring, and the polyol section can all adopt various conformations. However, a molecule will typically favor a set of low-energy conformers in solution. It is widely accepted that only one or a subset of these conformers, often termed the "bioactive conformation," is responsible for the interaction with the target receptor. nih.gov
The geometry of the conjugated polyene system is a critical conformational feature. In related polyene macrolides, an all-trans geometry of the double bonds is considered important for biological function. vt.edu Any modification that alters this geometry could significantly impact activity. nih.gov Furthermore, the aggregation state of polyene antibiotics is a crucial aspect of their mechanism. The self-assembly of monomers into channel-forming aggregates within the cell membrane is dependent on the conformation of the individual molecules. vt.edu Therefore, structural changes that hinder this aggregation process would lead to a loss of antifungal efficacy. The lack of activity in this compound analogs III-VI could be due to conformational changes that either prevent binding to ergosterol or inhibit the subsequent aggregation required for pore formation.
Methodological Advances in Flavofungin Research
Advanced Isolation and Purification Methodologies
The isolation of Flavofungin, a polyene macrolide antibiotic, from fermentation broths of Streptomyces flavofungini necessitates a multi-step approach to separate it from a complex mixture of other metabolites. rsc.org Modern methodologies have shifted from classical techniques to more efficient and higher-resolution strategies to obtain the pure compound.
Chromatography is a cornerstone for the purification of natural products like this compound. The process typically begins with broad separation techniques and progresses to high-resolution methods to achieve purity.
Vacuum Flash Chromatography and Column Chromatography : Following initial solvent extraction from the fermentation broth, column chromatography is often employed for the initial fractionation of the crude extract. This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel or alumina) and elution with a mobile phase of increasing polarity. irejournals.com Vacuum flash chromatography, a variation that uses vacuum to accelerate solvent flow, can expedite this initial cleanup step.
Thin-Layer Chromatography (TLC) : TLC is primarily used as a rapid, qualitative tool to monitor the progress of purification. It helps in identifying the fractions containing the target compound by comparing their retardation factor (Rf) values to a known standard or by visualizing spots under UV light or with specific staining reagents.
High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is the method of choice due to its superior resolving power. mdpi.com Reversed-phase columns (e.g., C18) are commonly used, where this compound is eluted using a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov The ability to use gradient elution and recycle the eluent allows for the effective separation of this compound from closely related impurities, which is critical as natural this compound is known to be a mixture of two analogous compounds. rsc.orgmdpi.com
Bioactivity-guided fractionation is a pivotal strategy in natural product research that uses a biological assay to track the compound of interest throughout the separation process. uni-saarland.de In the case of this compound, which possesses antifungal properties, fractions collected during chromatography are tested for their ability to inhibit the growth of specific fungi (e.g., Candida albicans). researchgate.netnih.gov This approach ensures that effort is focused on the fractions containing the biologically active molecule, making the isolation process more efficient. The process involves:
Initial extraction of the fermentation culture.
Chromatographic fractionation of the extract.
Screening of each fraction for antifungal activity.
Further purification of the most active fractions until a pure, active compound is isolated. researchgate.net
The production of this compound for research or potential commercial use relies on controlled, large-scale fermentation of Streptomyces flavofungini. researchgate.netpeakbridge.vc This is conducted in large bioreactors where parameters such as temperature, pH, oxygen levels, and nutrient supply are meticulously controlled to maximize the yield of the antibiotic. peakbridge.vcgoogle.com
The typical steps for large-scale production are:
Inoculum Development : A seed culture of the microorganism is grown in smaller flasks before being transferred to the main fermenter. google.com
Fermentation : The microorganism is grown in a large, sterilized fermenter containing a nutrient-rich medium. The process can run for several days to allow for sufficient production of the secondary metabolite, this compound. peakbridge.vcgoogle.com
Extraction : After fermentation, the biomass (mycelium) is separated from the culture broth by filtration or centrifugation. This compound is then extracted from the mycelium using organic solvents like methanol or acetone. The solvent is subsequently evaporated to yield a crude extract.
Downstream Processing : The crude extract undergoes several purification steps, as described in the chromatography section, to isolate pure this compound. peakbridge.vc
High-Resolution Analytical and Characterization Techniques for Structural Elucidation
Determining the complex structure of a large macrolide like this compound requires the application of sophisticated spectroscopic techniques. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose. core.ac.uk
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. analis.com.my A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular structure. core.ac.ukmdpi.com
¹H-NMR (Proton NMR) : This 1D experiment identifies the different types of protons in the molecule and their chemical environments. For this compound, it reveals signals corresponding to the olefinic protons of the polyene chain, protons on the macrolactone ring, and those of the alkyl side chains.
¹³C-NMR (Carbon NMR) : This experiment detects the carbon atoms in the molecule, distinguishing between carbonyls, olefinic carbons, and aliphatic carbons within the ring and side chains.
2D NMR Experiments : These techniques reveal correlations between nuclei, which is essential for assembling the structure.
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbons. This helps establish spin systems and trace out fragments of the molecule. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to. rsc.org
Table 1: Application of NMR Techniques in this compound's Structural Elucidation
| NMR Experiment | Information Provided | Contribution to this compound Structure |
|---|---|---|
| ¹H-NMR | Identifies chemical shifts and coupling constants of protons. | Reveals the presence of the polyene chain, hydroxyl groups, and aliphatic protons. |
| ¹³C-NMR | Identifies chemical shifts of carbon atoms. | Confirms the number and type of carbons (e.g., C=O, C=C, C-O, aliphatic CH, CH₂, CH₃). |
| COSY | Shows ¹H-¹H correlations through bonds. | Connects adjacent protons to map out the polyene and polyol sections of the macroring. |
| HSQC | Shows direct ¹H-¹³C correlations (one bond). | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Links molecular fragments together, confirms the macrolactone ring structure, and establishes the position of substituents. |
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis. nih.gov
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) : This technique provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₃₇H₆₀O₁₀), HRESIMS would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. uni.lu
LC-MS (Liquid Chromatography-Mass Spectrometry) : This hyphenated technique couples the separation power of HPLC with the detection capabilities of MS. nih.gov It is invaluable for analyzing the this compound mixture from a crude or partially purified extract, allowing for the identification of the different components (e.g., the isopropyl and s-butyl analogues) based on their mass-to-charge ratios. rsc.orgmdpi.com
MS-MS (Tandem Mass Spectrometry) : In MS-MS, precursor ions are selected and fragmented to produce product ions. mdpi.com The fragmentation pattern is like a fingerprint for the molecule and provides structural clues. For this compound, characteristic losses of water molecules from the polyol chain and cleavages of the macrolactone ring would be observed, helping to confirm the identity and structure of the compound. researchgate.netmdpi.comnih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Measurement | This compound Data (C₃₇H₆₀O₁₀) |
|---|---|---|
| Molecular Formula | Elemental Composition | C₃₇H₆₀O₁₀ |
| Monoisotopic Mass | Exact Mass | 664.41864 Da uni.lu |
| HRESIMS | Adduct Ion [M+H]⁺ (Predicted) | 665.42592 m/z uni.lu |
| HRESIMS | Adduct Ion [M+Na]⁺ (Predicted) | 687.40786 m/z uni.lu |
| MS-MS | Fragmentation Pattern | Characteristic neutral losses of H₂O from the polyol chain and fragmentation of the macrolide ring. |
Electronic Circular Dichroism (CD) and Chemical Degradation Methods
The determination of the complex stereochemistry of polyol and polyene natural products like this compound has historically relied on a combination of spectroscopic and chemical methods. While complete assignments of the ¹H and ¹³C NMR spectra have been crucial for elucidating the conformation and intramolecular hydrogen bonding of this compound, chemical degradation and chiroptical techniques like Electronic Circular Dichroism (ECD) provide essential data for assigning the absolute configuration of its many stereocenters. jst.go.jp
Chemical degradation involves the controlled breakdown of the macrolide into smaller, more easily identifiable fragments. For closely related compounds, such as flavofungins IV-VIII, stereochemical assignments were achieved through methods including the preparation of acetonide derivatives and Mosher esters. bvsalud.org This approach allows for the determination of the relative and absolute stereochemistry of specific diol or alcohol functionalities within the molecule.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pubjascoinc.com This phenomenon is unique to chiral molecules and provides information about their three-dimensional structure. jascoinc.com In the context of natural product chemistry, ECD is a powerful tool for assigning the absolute configuration of a molecule by comparing its experimental spectrum to that of a known standard or to a spectrum predicted by computational methods. photophysics.comvt.edu The sign and intensity of the Cotton effects in an ECD spectrum are highly sensitive to the spatial arrangement of chromophores and their surrounding chiral environment. vt.edu For polyene macrolides like this compound, the polyene chromophore gives rise to intense ECD signals that can be used to deduce stereochemical relationships within the molecule. nih.gov Although direct ECD studies on this compound I are not extensively detailed in the provided results, the technique is a cornerstone in the structural elucidation of complex chiral molecules, including other polyene macrolides where it has been used to study their aggregation states in solution. nih.govfrontiersin.org
Genomic and Proteomic Screening for this compound and Related Metabolites
Genome Mining and Bioinformatics for Biosynthetic Potential
The biosynthesis of complex natural products like this compound is encoded by large biosynthetic gene clusters (BGCs) within the genome of the producing organism. Modern genome mining and bioinformatics have become essential tools for identifying and characterizing these BGCs. mdpi.com The producing organism, Streptomyces flavofungini, has been subjected to genomic analysis to uncover its potential for producing secondary metabolites. researchgate.netresearchgate.net
A recent genomic analysis of Streptomyces flavofungini strain HR77 identified 29 putative BGCs. researchgate.net These clusters include those predicted to synthesize a variety of chemical scaffolds, such as:
Six polyketide synthase (PKS) clusters (Type I and Type II)
Four nonribosomal peptide synthetase (NRPS) clusters
Five terpene clusters
Two siderophore clusters
Two ribosomally synthesized and post-translationally modified peptide (RiPP-like) clusters
Ten hybrid clusters researchgate.net
Polyketide synthases are the enzymes responsible for the biosynthesis of the carbon backbone of macrolides like this compound. While some of the identified BGCs in S. flavofungini HR77 showed high similarity to clusters for known compounds like oligomycin, coelichelin, and desferrioxamine, many remain uncharacterized. researchgate.net It is hypothesized that some of these unclassified BGCs are likely involved in the biosynthesis of this compound or structurally related macrolides. researchgate.netresearchgate.net The successful identification and heterologous expression of other large BGCs from Streptomyces species, such as the one for desertomycin (B81353) from S. flavofungini, underscores the feasibility of this approach to unlock the full biosynthetic potential of this organism and to potentially engineer the production of novel this compound analogs. nih.gov
Proteomic Analysis of Target Interactions
Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Chemical proteomics has emerged as a powerful technology to achieve this, enabling the identification of protein-small molecule interactions within a complex biological system. mdpi.comthno.org These methods can be broadly categorized into probe-based and label-free approaches. thno.orgscilifelab.se
Probe-based methods involve synthesizing a modified version of the compound (a probe) that can be used to capture its binding partners from cell lysates. thno.org
Label-free methods , such as the Proteome Integral Solubility Alteration (PISA) assay, measure changes in the biophysical properties (e.g., thermal stability or solubility) of proteins upon binding to the compound of interest, without requiring any chemical modification of the drug.
These proteomic strategies allow for the unbiased, proteome-wide identification of a compound's cellular on- and off-targets. mdpi.com For this compound, studies have been conducted to identify its protein interactions. Research has indicated that this compound interacts with glycyl-tRNA synthetase (GlyQ), suggesting this enzyme as a potential target for its biological activity.
Ecological Roles and Biotechnological Applications of Flavofungin
Ecological Significance in Microbial Communities and Environmental Interactions
Flavofungin plays a crucial role in shaping the microbial environment where its producing organism resides. As a bioactive compound, it mediates interactions within complex soil microbial communities.
This compound is produced by the Gram-positive bacterium Streptomyces flavofungini. mdpi.com In their natural soil habitats, Streptomyces species are engaged in intense competition with other microorganisms for nutrients and space. ox.ac.uk The production of secondary metabolites, including a vast array of antibiotics like this compound, is a key defense strategy. ox.ac.uk These compounds inhibit the growth of competing bacteria and fungi, thereby securing a niche for the producing organism. ox.ac.uknih.gov The synthesis of such antibiotics is a crucial part of the complex life cycle of Streptomyces, often coinciding with sporulation to protect the colony from invasion by other microbes. The ability to produce these antimicrobial agents allows Streptomyces to act as successful colonizers of the rhizosphere, the nutrient-rich zone surrounding plant roots. ox.ac.uknih.gov
Biocontrol Applications in Agriculture
The strong antifungal properties of this compound make it a candidate for development as a biological control agent (BCA) in agriculture, offering a potential alternative to synthetic chemical fungicides. mdpi.com
This compound has demonstrated significant inhibitory activity against a wide range of fungi that cause diseases in important agricultural crops. Biological control agents that produce compounds like this compound can mitigate plant pathogens through mechanisms such as antibiosis, where the secreted metabolite directly inhibits or kills the pathogen. mdpi.com Strains of Streptomyces that produce this compound have been shown to be effective against numerous phytopathogenic fungi. researchgate.netnih.gov For example, the compound has shown efficacy against Didymella bryoniae, the causative agent of gummy stem blight in melons. Research has also documented its activity against fungi responsible for postharvest fruit diseases, including species of Colletotrichum, Alternaria, Aspergillus, Botrytis, Rhizoctonia, and Rhizopus. researchgate.net
The table below summarizes the demonstrated antagonistic activity of this compound-producing Streptomyces strains against various plant pathogenic fungi.
| Target Pathogen | Disease Caused | Reference |
| Alternaria alternata | Early Blight, Leaf Spot | researchgate.netnotulaebiologicae.ro |
| Botrytis cinerea | Gray Mold, Bunch Rot | researchgate.netmdpi.com |
| Colletotrichum spp. | Anthracnose | researchgate.netjabonline.in |
| Didymella bryoniae | Gummy Stem Blight | |
| Fusarium spp. | Fusarium Wilt, Root Rot | nih.gov |
| Rhizoctonia solani | Damping-off, Root Rot | researchgate.netsci-hub.se |
| Verticillium nonalfalfae | Verticillium Wilt | mdpi.com |
| Aspergillus spp. | Postharvest Rot | researchgate.net |
| Rhizopus spp. | Postharvest Rot | researchgate.net |
This table is interactive. Click on headers to sort.
The potential of this compound as a biofertilizer is indirect and linked to the metabolic capabilities of the Streptomyces species that produce it. wikipedia.orgfrontiersin.org Biofertilizers are substances containing living microorganisms that colonize the rhizosphere and promote growth by increasing the supply or availability of primary nutrients to the host plant. nih.gov Streptomyces species contribute to soil fertility through several direct mechanisms, including the solubilization of minerals like phosphate, making them available for plant uptake, and in some cases, nitrogen fixation. nih.govfrontiersin.orgmdpi.com They also produce enzymes that break down complex organic matter, which aids in nutrient cycling. nih.gov
This compound itself does not act as a fertilizer. Its role in this context is as a protective agent. By suppressing root diseases, this compound ensures a healthier root system that can more effectively absorb the nutrients made available by the biofertilizer activity of the Streptomyces bacterium. nih.govnih.gov Therefore, a product based on S. flavofungini would function as a combination of a biofertilizer (due to the bacterium's PGP traits) and a biocontrol agent (due to the production of this compound). nih.govfrontiersin.org
Broader Biotechnological Potentials of this compound and its Producers (e.g., Research Tools)
The biotechnological significance of the macrolide antibiotic this compound extends beyond its direct antifungal applications, particularly when considering the capabilities of its producing organisms and the compound's potential as a specialized tool in scientific research. The genus Streptomyces, the primary source of this compound, is a cornerstone of biotechnology, renowned for its vast and diverse secondary metabolism. nih.gov Concurrently, the specific biological activities of this compound itself open avenues for its use in targeted research applications, especially in the fields of oncology and cell biology.
The producers of this compound, primarily Streptomyces flavofungini, belong to a genus that is a veritable factory for bioactive molecules. wikipedia.orgrsc.org Streptomyces species are proficient in synthesizing a wide array of compounds with significant commercial and research value. nih.govwikipedia.org Their genomes often contain numerous biosynthetic gene clusters, dedicating a substantial portion of their genetic material to producing secondary metabolites. wikipedia.org This inherent metabolic diversity makes them invaluable in various biotechnological sectors.
One of the most significant contributions of Streptomyces is the production of a wide range of enzymes, including proteases, amylases, lipases, and cellulases, which are utilized in industries from food processing to textiles. wikipedia.orgfishersci.ca Furthermore, these bacteria are a rich source of biocontrol agents, producing compounds like insecticides, herbicides, and other antifungals that offer natural alternatives to synthetic pesticides in agriculture. wikipedia.orgfishersci.ca Their capabilities also extend to bioremediation, where they can degrade various environmental contaminants, and to the production of specialty chemicals, such as pigments like melanin. wikipedia.orgchem960.com Siderophores, iron-chelating molecules produced by Streptomyces, also show potential as biocontrol and bioremediation agents. hznu.edu.cn
Table 1: Biotechnological Potential of this compound-Producing Streptomyces Genus
| Application Area | Examples of Produced Molecules/Capabilities | Reference |
|---|---|---|
| Enzyme Production | Proteases, xylanases, amylases, lipases, cellulases | wikipedia.orgfishersci.ca |
| Biocontrol Agents | Phytohormones, antimicrobials, pesticides, bioherbicides | wikipedia.orgfishersci.ca |
| Bioremediation | Degradation of pesticides and heavy metals | wikipedia.org |
| Bioactive Compounds | Antibiotics, immunosuppressants, pigments, siderophores | nih.govchem960.comhznu.edu.cn |
While the producing organisms have broad applications, this compound itself has potential as a targeted research tool. Any molecule with a specific biological effect can be instrumental in dissecting complex cellular processes. uni.lu The utility of this compound in this context is most evident in cancer research.
Studies have investigated the effects of this compound and related compounds on cancer cells, particularly glioma cells. citeab.com Research has shown that this compound II exhibits moderate activity against the proliferation of several glioma cell lines. citeab.com This bioactivity allows it to be used as a tool to probe the molecular pathways that govern cancer cell growth and survival. For instance, a related compound was found to significantly downregulate the expression of key glycolytic enzymes in glioma cells. This finding is particularly relevant as altered glucose metabolism is a hallmark of many cancers. By observing the effects of such compounds, researchers can gain a deeper understanding of the metabolic vulnerabilities of cancer cells.
Future Perspectives and Research Trajectories for Flavofungin
Unlocking Cryptic Biosynthetic Pathways for Novel Flavofungin Analogs
The genetic blueprint for this compound production lies within the biosynthetic gene cluster (BGC) of Streptomyces flavofungini. However, the complete BGC for this compound has not yet been fully characterized in publicly available databases. mdpi.com Genome mining of Streptomyces species has revealed that a single strain can possess numerous BGCs, many of which are "cryptic" or silent under standard laboratory conditions. mdpi.comnih.gov This suggests a hidden reservoir of chemical diversity within S. flavofungini.
Future research will likely focus on the complete sequencing and annotation of the S. flavofungini genome to identify the this compound BGC and other uncharacterized clusters. mdpi.comfrontiersin.org Activating these cryptic BGCs is a key strategy for discovering novel this compound analogs. nih.govnih.gov Several techniques can be employed to awaken these silent pathways:
Promoter Engineering: Replacing native promoters in the BGC with strong, constitutive promoters can drive the expression of previously silent genes. researchgate.net
Regulator Gene Manipulation: Deleting repressor genes or overexpressing activator genes within the BGC can switch on the production of new compounds. researchgate.net
Heterologous Expression: Cloning entire BGCs into a more genetically tractable host organism can facilitate the production and analysis of novel metabolites. researchgate.net
By systematically activating these cryptic pathways, researchers may uncover novel this compound derivatives with enhanced antifungal activity, improved pharmacological properties, or entirely new biological functions. jmicrobiol.or.kr
Targeted Analog Design and Synthesis for Improved Efficacy and Specificity
Rational drug design and semi-synthetic modifications offer a direct approach to improving the therapeutic profile of this compound. nih.gov While the core structure of this compound is responsible for its antifungal action, targeted chemical modifications can enhance its efficacy and specificity. researchgate.net The synthesis of novel analogs is a promising strategy to develop more potent and less toxic antifungal agents.
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: A detailed understanding of how different parts of the this compound molecule contribute to its activity is crucial. By synthesizing a variety of analogs and testing their biological activity, researchers can build a comprehensive SAR profile to guide further design efforts.
Site-Specific Modifications: Chemical synthesis can be used to modify specific functional groups on the this compound molecule. For example, altering the polyol chain or the macrolactone ring could lead to analogs with improved binding to fungal cell membranes, thereby increasing their potency.
Combinatorial Biosynthesis: By manipulating the enzymes within the this compound BGC, it may be possible to generate a library of novel analogs. This approach combines the power of genetic engineering with chemical synthesis to explore a wide range of structural diversity.
The goal of these efforts is to create this compound analogs with a wider therapeutic window, meaning they are more effective against fungal pathogens at concentrations that are safe for human use.
Exploration of Novel Biological Activities Beyond Antimicrobial Effects
While this compound is primarily known for its antifungal properties, many natural products exhibit a broader spectrum of biological activities. researchgate.netfrontiersin.org Preliminary research has already hinted at the untapped potential of Streptomyces flavofungini fermentation products. For instance, a study demonstrated that fermentation products from this bacterium exhibit anti-Mycobacterium tuberculosis activity. nih.govresearchgate.net This finding opens up an exciting new avenue for this compound research.
Future investigations should systematically screen this compound and its derivatives for a range of other biological activities, including:
Antiviral Activity: Some polyene antibiotics have shown antiviral properties, and it is plausible that this compound could also be effective against certain viruses. nih.gov
Anticancer Activity: The cytotoxic properties of many natural products make them a rich source of potential anticancer drugs. researchgate.net this compound analogs could be evaluated for their ability to inhibit the growth of various cancer cell lines.
Immunomodulatory Effects: Some microbial metabolites can modulate the immune system, either by suppressing or enhancing the immune response. Investigating the immunomodulatory potential of this compound could lead to new treatments for autoimmune diseases or as adjuvants for vaccines.
A comprehensive screening program will be essential to uncover the full therapeutic potential of this compound and its related compounds.
Addressing Challenges in Large-Scale this compound Production and Optimization
Bringing a natural product from the laboratory to the clinic requires a robust and scalable production process. Large-scale fermentation of microorganisms like Streptomyces flavofungini presents several challenges that need to be addressed to ensure a reliable and cost-effective supply of this compound. gmi-inc.comsusupport.com
Key challenges and future research directions include:
Process Optimization: Transitioning from small-scale laboratory fermenters to large industrial bioreactors requires careful optimization of various parameters, including media composition, aeration, agitation, pH, and temperature, to maintain high product yields. gmi-inc.com
Strain Improvement: The native productivity of S. flavofungini may not be sufficient for commercial production. Strain improvement programs, using techniques like classical mutagenesis and rational metabolic engineering, can lead to higher-yielding strains.
Downstream Processing: The extraction and purification of this compound from the fermentation broth can be a complex and costly part of the production process. Developing efficient and scalable downstream processing methods is crucial for economic viability.
Overcoming these challenges will be essential to make this compound a commercially viable therapeutic agent.
Integration of Advanced Genomic and Synthetic Biology Tools for this compound Research
The convergence of genomics and synthetic biology is revolutionizing natural product research and offers powerful tools to accelerate the discovery and development of new drugs based on this compound. biotechrep.iryoutube.comnih.gov
Future research will heavily rely on the integration of these advanced technologies:
Genome Mining and Bioinformatics: Advanced bioinformatics tools like antiSMASH can analyze the genome of S. flavofungini to identify not only the this compound BGC but also other cryptic BGCs with the potential to produce novel bioactive compounds. mdpi.comfrontiersin.org
Synthetic Biology and Metabolic Engineering: Synthetic biology principles can be used to design and construct novel biosynthetic pathways in a heterologous host. nih.gov This could involve transferring the this compound BGC to a host that is easier to cultivate and has a more favorable metabolic background for high-level production.
By harnessing these cutting-edge tools, researchers can overcome many of the traditional bottlenecks in natural product drug discovery and development, paving the way for a new generation of this compound-based therapeutics.
Q & A
Q. What are the primary structural characteristics of flavofungin, and how are they experimentally determined?
this compound is a polyene-polyol macrolide antibiotic with the chemical formula C₃₄H₄₉O₁₄N. Key structural features include seven acetylable hydroxyl groups, five conjugated double bonds, and a lack of spirocyclic motifs. Structural elucidation involves nuclear magnetic resonance (NMR) for functional group identification, mass spectrometry for molecular weight confirmation, and UV spectroscopy (absorption peaks at 279, 290, 303, and 318 nm in methanol) to assess conjugation patterns. X-ray crystallography may further resolve stereochemistry .
Q. What methodologies are used to study this compound’s biosynthesis in Streptomyces species?
Biosynthetic pathways are investigated via genomic analysis of Streptomyces strains (e.g., S. flavofungini and S. natalensis) to identify gene clusters encoding polyketide synthases (PKS). Isotope-labeled precursor feeding (e.g., ¹³C-acetate) tracks carbon incorporation, while heterologous expression in model hosts (e.g., S. lividans) confirms pathway functionality. Comparative metabolomics of wild-type and mutant strains further links genes to metabolite production .
Q. What standardized assays evaluate this compound’s antifungal activity?
Antifungal efficacy is assessed using:
- Broth microdilution : Minimum inhibitory concentration (MIC) against Candida spp. or Aspergillus spp.
- Zone of inhibition : Agar-based assays with fungal lawns.
- Time-kill kinetics : To distinguish fungicidal vs. fungistatic effects. Cytotoxicity is concurrently tested on human cell lines (e.g., HA astrocytes) to calculate selectivity indices (CC₅₀/IC₅₀) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
SAR analysis involves synthesizing analogs (e.g., acetylated hydroxyl groups or hydrogenated double bonds) and testing bioactivity. For example, this compound II (2) exhibits stronger anti-glioma activity (IC₅₀: 15.67–56.67 μM) than this compound I (1) (IC₅₀: 45.91–87.45 μM), highlighting the role of hydroxylation patterns. Computational docking models predict interactions with fungal ergosterol or human kinase targets, guiding rational design .
Q. What strategies address low this compound yields in microbial fermentation?
Yield optimization includes:
- Media engineering : Adjusting carbon/nitrogen ratios (e.g., glycerol as a carbon source).
- Precursor feeding : Adding propionate or methylmalonyl-CoA precursors.
- Strain engineering : Overexpression of regulatory genes (e.g., afsR) or CRISPR-mediated deletion of competing pathways.
- Co-culture systems : Mimicking ecological interactions to induce silent biosynthetic genes .
Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across studies?
Discrepancies in cytotoxicity (e.g., selectivity indices ranging from 1.3–16.5) may arise from:
Q. What experimental designs validate this compound’s synergy with other antifungals?
Synergy is evaluated using:
- Checkerboard assays : Fractional inhibitory concentration indices (FICI ≤ 0.5 indicate synergy).
- Mechanistic studies : Transcriptomic profiling to identify upregulated resistance pathways (e.g., efflux pumps) when used in combination.
- In vivo models : Galleria mellonella larvae or murine candidiasis models to confirm efficacy .
Q. How can genomic and metagenomic approaches identify novel this compound-producing strains?
Targeted PCR amplification of conserved PKS domains (e.g., ketosynthase) screens environmental isolates. Metagenomic sequencing of uncultured microbial communities, followed by heterologous expression in Streptomyces hosts, can reveal cryptic biosynthetic clusters. Phylogenetic analysis of 16S rRNA and secondary metabolite genes further links taxonomy to this compound production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
